molecular formula C6H6BrN3O B11885924 4-Amino-5-bromonicotinamide

4-Amino-5-bromonicotinamide

Cat. No.: B11885924
M. Wt: 216.04 g/mol
InChI Key: GJKPHQITTVINHZ-UHFFFAOYSA-N
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Description

4-Amino-5-bromonicotinamide is an organic compound belonging to the class of nicotinamides It is characterized by a pyridine ring substituted at positions 4 and 5 with an amino group and a bromine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromonicotinic acid with ammonia or an amine under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production of 4-Amino-5-bromonicotinamide may involve large-scale bromination reactions followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-bromonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-Amino-5-bromonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    5-Bromonicotinamide: Shares a similar structure but lacks the amino group at position 4.

    Nicotinamide: The parent compound without the bromine substitution.

    4-Amino-3-bromopyridine: Similar structure with the bromine atom at position 3 instead of 5.

Uniqueness: 4-Amino-5-bromonicotinamide is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

4-amino-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C6H6BrN3O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,8,10)(H2,9,11)

InChI Key

GJKPHQITTVINHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)C(=O)N

Origin of Product

United States

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